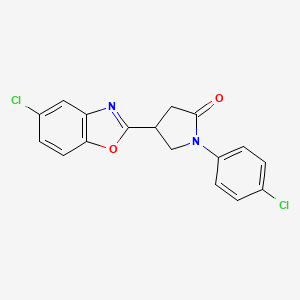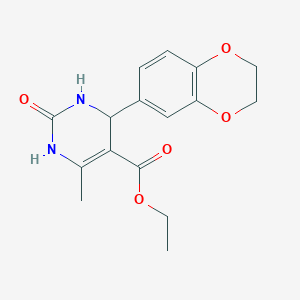![molecular formula C16H14N2O4S B11475673 Thieno[2,3-b]pyridine-2-carboxylic acid, 3-[(2-furanylcarbonyl)amino]-6-methyl-, ethyl ester](/img/structure/B11475673.png)
Thieno[2,3-b]pyridine-2-carboxylic acid, 3-[(2-furanylcarbonyl)amino]-6-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3-(FURAN-2-AMIDO)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(FURAN-2-AMIDO)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-Amido Group: This step is achieved through amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(FURAN-2-AMIDO)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 3-(FURAN-2-AMIDO)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 3-(FURAN-2-AMIDO)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-(FURAN-2-YL)PROPIONATE: A simpler compound with a furan ring and ester group.
INDOLE DERIVATIVES: Compounds with similar heterocyclic structures and biological activities.
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)-6-methylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C16H14N2O4S/c1-3-21-16(20)13-12(18-14(19)11-5-4-8-22-11)10-7-6-9(2)17-15(10)23-13/h4-8H,3H2,1-2H3,(H,18,19) |
InChI Key |
GXEHMZQOFITINL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11475599.png)
![N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide](/img/structure/B11475603.png)

![N-[2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11475610.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475621.png)
![N-[3-(trifluoromethyl)phenyl]-2-[(1E)-2,2,2-trifluoro-N-(4-methylphenyl)ethanimidoyl]hydrazinecarboxamide](/img/structure/B11475626.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(pyridin-2-yl)ethanone](/img/structure/B11475628.png)

![3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B11475647.png)
![N-({1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11475656.png)
![13-(4-fluorophenyl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11475663.png)
![N-[2-(1-adamantylthio)ethyl]-3,5-dimethoxybenzamide](/img/structure/B11475678.png)
![5-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11475684.png)
![3-(4-Chlorophenyl)-7-ethyl-2-(methoxymethyl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11475692.png)
